3,5-Difluoro-2-nitrobenzamide is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzamide core. Its molecular formula is , and it is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The compound is classified under the category of nitrobenzamides, which are known for their diverse chemical reactivity and biological activity .
The synthesis of 3,5-Difluoro-2-nitrobenzamide typically involves the nitration of 3,5-difluorobenzamide. This process can be executed using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to manage the exothermic nature of the reaction. Careful monitoring is essential to prevent decomposition of the product during synthesis .
3,5-Difluoro-2-nitrobenzamide can undergo several chemical reactions:
The mechanism of action for 3,5-Difluoro-2-nitrobenzamide largely involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The presence of fluorine atoms enhances the compound's stability and bioavailability by influencing its electronic properties and metabolic pathways .
3,5-Difluoro-2-nitrobenzamide has several notable applications:
The synthesis of 3,5-difluoro-2-nitrobenzamide relies on strategic multi-step sequences starting from accessible fluorinated precursors. A prominent route utilizes 5-chloro-2,4,6-trifluoroisophthalic acid as the foundational material, leveraging its commercial availability from tetrachloroisophthalonitrile (a component of the fungicide Daconil™). This undergoes thermal decarboxylation in polar aprotic solvents (e.g., DMSO, DMF, or NMP) at 120–180°C, yielding 2-chloro-1,3,5-trifluorobenzene with high efficiency and CO₂ evolution cessation as the reaction endpoint [1] [3]. Subsequent high-pressure dechlorination (200–400°C) using copper/zinc-copper couples in an autoclave furnishes 1,3,5-trifluorobenzene, a critical intermediate. The final transformation involves regioselective amination via reaction with ammonia (1–100 mol equivalents) in polar solvents (MeCN, MeOH, EtOH) at elevated temperatures (150–300°C, 2–96 hours), affording 3,5-difluoroaniline. This aniline serves as the essential precursor for 3,5-difluoro-2-nitrobenzamide synthesis [1] [3]. Alternative approaches bypass the decarboxylation/dechlorination steps by directly nitrating and functionalizing substituted anilines like 3,5-difluoroaniline, though position-specific control remains challenging [6].
Table 1: Key Synthetic Routes to 3,5-Difluoroaniline Precursor
Starting Material | Key Steps | Critical Conditions | Final Intermediate | Yield Range |
---|---|---|---|---|
5-Chloro-2,4,6-trifluoroisophthalic acid | Decarboxylation → Dechlorination → Amination | DMSO, 120-180°C; Cu/Zn-Cu, H₂O, 300-400°C; NH₃, MeOH, 150-300°C | 3,5-Difluoroaniline | 40-75% (over 3 steps) |
3,5-Difluoroaniline (commercial) | Direct nitration/functionalization | HNO₃/H₂SO₄, controlled T; Subsequent amidation | 3,5-Difluoro-2-nitrobenzamide | 50-85% (2 steps) |
Achieving precise nitro-group placement ortho to the amide on the difluorinated benzene ring demands controlled electrophilic aromatic substitution (SEAr). Directed ortho-metalation (DoM) methodologies offer superior regiocontrol over classical nitration mixtures. Protecting the aniline nitrogen (e.g., as acetamide or Boc-carbamate) enables directed lithiation at the ortho position, followed by quenching with nitro sources (e.g., NO₂⁺ equivalents) or electrophiles for subsequent transformation [6]. For late-stage fluorination, halogen-exchange (Halex) reactions are employed. Substrates like 3,5-dichloro-2-nitrobenzamide undergo nucleophilic displacement using anhydrous KF or CsF in high-boiling polar solvents (e.g., sulfolane, DMF) at 160–220°C, selectively replacing chlorine with fluorine. Computational studies highlight fluorine’s dual role: electron-withdrawing effects enhance nitro-group electrophilicity, while its capacity for intramolecular hydrogen bonding (IMHB) with the amide N–H (C–F⋯H–N) influences molecular conformation and solubility. Ortho-fluorinated benzamides exhibit enhanced conformational rigidity compared to non-fluorinated analogs, impacting binding interactions in downstream applications [6] [8].
Amidation is pivotal for modulating the physicochemical and pharmacological profile of 3,5-difluoro-2-nitrobenzamide. Direct carboxy-to-amide conversion employs activating agents like HATU or EDCI/HOBt with amines (e.g., methylamine, cyclopropylamine, substituted anilines) in DMF or CH₂Cl₂, yielding diverse secondary amides [6] [7]. Primary amide synthesis typically involves hydrolysis of corresponding nitriles (e.g., 3,5-difluoro-2-nitrobenzonitrile under acidic or basic conditions) or controlled reaction of esters with ammonia. Modifying the amide nitrogen significantly impacts properties:
Table 2: Amidation Strategies & Impact on Compound Properties
Amide Type | Synthetic Method | Key Reagents/Conditions | Property Influence | Example Application |
---|---|---|---|---|
Primary Amide (R=H) | Nitrile hydrolysis; Ammonolysis of ester | H₂SO₄/H₂O; NH₃, MeOH | Higher solubility; Lower log D | Solubilizing group |
N-Alkyl Amide (e.g., R=Me) | Amine coupling with carboxylic acid | HATU/DIEA, CH₂Cl₂; EDCI/HOBt, DMF | Increased log D; Moderate metabolic stability | Lipophilicity enhancement |
N-Heteroaryl Amide | Coupling with heteroaryl amine | POCl₃; HATU, DIEA, DMF | Target engagement (H-bonding/polar interactions) | Kinase inhibitor scaffolds |
N-Prodrug (e.g., phosphate) | Phosphorylation of phenol derivative | PO(OR)₃, activation; Deprotection | Dramatically increased water solubility | Parenteral formulation |
Overcoming the limited aqueous solubility of 3,5-difluoro-2-nitrobenzamide derivatives, particularly for parenteral delivery, is addressed via phosphate prodrug technology. This targets the phenolic OH group generated by reducing the nitro group or introduced via alternative synthesis. The key step involves phosphorylating the phenol using reagents like phosphorus oxychloride (POCl₃) or diethyl chlorophosphate in the presence of base (e.g., Et₃N, DIEA) in anhydrous aprotic solvents (CH₂Cl₂, THF, acetonitrile). Protecting group strategies are often essential: precursors like 3,5-difluoro-2-aminophenol (from nitro reduction) require temporary protection (e.g., acetylation of the amine) before phosphorylation to prevent side reactions. After phosphorylation, global deprotection (e.g., acidic hydrolysis for acetate, hydrogenolysis for benzyl) yields the water-soluble phosphate monoester salt. Purification leverages ion-exchange chromatography or precipitation. These prodrugs exhibit dramatically enhanced solubility (>100-fold increase), enabling intravenous administration. Spontaneous or enzymatic hydrolysis (e.g., by phosphatases in vivo) regenerates the active phenolic drug moiety [3]. Optimization focuses on minimizing premature hydrolysis during synthesis/storage and maximizing enzymatic conversion rates in target tissues.
Table 3: Prodrug Phosphate Ester Synthesis Strategies
Phenol Precursor | Protection Strategy | Phosphorylation Reagent | Deprotection/Conditions | Solubility Enhancement |
---|---|---|---|---|
3,5-Difluoro-2-aminophenol | Acetylation (Ac₂O/py) | (i-PrO)₂P(O)Cl / DIEA | H₂ (Pd/C) or HCl hydrolysis | >100-fold vs. parent phenol |
3,5-Difluoro-2-hydroxynitrobenzene (Direct) | None required | POCl₃ / Et₃N | Hydrolysis (if dialkyl ester intermediate) | >50-fold vs. nitroarene |
3,5-Difluoro-2-(protected-amino)phenol | Boc, Cbz | (EtO)₂P(O)Cl / NMI | TFA (Boc); H₂/Pd (Cbz) | Controlled release profiles |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7